1-(3-Chloro-2-fluorophenyl)cyclopentanamine

Description

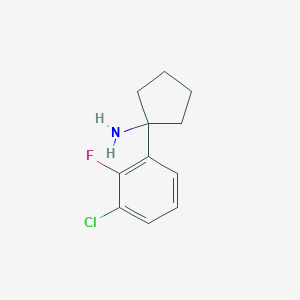

1-(3-Chloro-2-fluorophenyl)cyclopentanamine is a halogenated cyclopentylamine derivative featuring a cyclopentane ring substituted with a 3-chloro-2-fluorophenyl group and a primary amine functional group. Its structural uniqueness lies in the combination of a five-membered aliphatic ring and a dihalogenated aryl group, which influences its electronic properties, steric profile, and solubility.

Properties

Molecular Formula |

C11H13ClFN |

|---|---|

Molecular Weight |

213.68 g/mol |

IUPAC Name |

1-(3-chloro-2-fluorophenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C11H13ClFN/c12-9-5-3-4-8(10(9)13)11(14)6-1-2-7-11/h3-5H,1-2,6-7,14H2 |

InChI Key |

XIDHEXLCNHIINX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=C(C(=CC=C2)Cl)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Chloro-2-fluorophenyl)cyclopentanamine typically involves the following steps:

Chemical Reactions Analysis

1-(3-Chloro-2-fluorophenyl)cyclopentanamine undergoes several types of chemical reactions:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)cyclopentanamine is used in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 1-(3-Chloro-2-fluorophenyl)cyclopentanamine is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Electronic Analysis

- Ring Size and Conformation: The cyclopentane ring in the target compound provides moderate rigidity compared to cyclopropane () or cyclobutane derivatives ().

- Halogen Substitution : The 3-chloro-2-fluoro pattern on the phenyl ring creates a unique electronic environment. Chlorine’s electron-withdrawing effect and fluorine’s electronegativity may enhance interactions with hydrophobic pockets or hydrogen-bonding residues in target proteins. In contrast, para-substituted analogs (e.g., 4-fluorophenyl in ) exhibit distinct electronic distributions .

- Functional Groups : Primary amines (target compound) versus methanamines () influence basicity and hydrogen-bonding capacity. Methanamine derivatives may exhibit reduced solubility due to increased hydrophobicity .

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability : The target compound’s dihalogenated aryl group may contribute to poor aqueous solubility, a common issue addressed via formulation strategies like solid dispersions (). Cyclopropane derivatives () with higher strain could exhibit faster metabolic clearance .

- Receptor Binding : The 3-chloro-2-fluorophenyl group is structurally analogous to ligands targeting serotonin or dopamine receptors, where halogen interactions are critical. Substitution patterns (e.g., 2,5-difluoro in ) may alter affinity or selectivity .

Biological Activity

1-(3-Chloro-2-fluorophenyl)cyclopentanamine is a compound of significant interest in medicinal chemistry, particularly for its potential applications in neuropharmacology and anticancer therapies. This article reviews its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring substituted with a chlorinated and fluorinated phenyl group. The presence of these halogens can enhance the compound's lipophilicity and biological activity.

Biological Activity Overview

The compound has been explored for various biological activities, including:

- Neuropharmacological Effects : It serves as a scaffold for developing new pharmaceuticals aimed at treating neurological disorders .

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative effects against several cancer cell lines.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound generally involves multi-step organic reactions, often starting from commercially available precursors. The SAR studies focus on how modifications to the phenyl ring influence biological activity.

Table 1: Summary of SAR Findings

| Compound Derivative | IC50 (µg/mL) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| 2f | 5.76 | Hep3B | Induces apoptosis |

| 2a | 7.66 | Hep3B | Cell cycle arrest |

| 2b | 11.60 | Hep3B | Reduces necrosis rates |

| 2d | 598.33 | Hep3B | Inhibits α-fetoprotein secretion |

These findings suggest that structural modifications can significantly enhance the compound's anticancer efficacy, particularly against liver cancer cell lines .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives of fluorophenyl compounds, including those related to this compound. The results demonstrated that certain derivatives exhibited potent inhibitory activity against Hep3B and HepG2 cell lines, with IC50 values indicating strong potential for further development .

Case Study 2: Neuropharmacological Applications

Research into neuropharmacological applications highlighted the ability of compounds like this compound to penetrate the blood-brain barrier effectively. This characteristic is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's, where stabilizing microtubules can mitigate tau pathology and neuron loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.